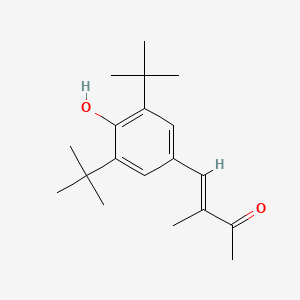

beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene

Description

Properties

CAS No. |

83677-18-3 |

|---|---|

Molecular Formula |

C19H28O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-methylbut-3-en-2-one |

InChI |

InChI=1S/C19H28O2/c1-12(13(2)20)9-14-10-15(18(3,4)5)17(21)16(11-14)19(6,7)8/h9-11,21H,1-8H3/b12-9+ |

InChI Key |

XVJKSGJGHGOBSI-FMIVXFBMSA-N |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)C |

Canonical SMILES |

CC(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Key Components

- Starting Material : Para-hydroxycinnamic acid (pHCA) or analogous phenolic substrates.

- Catalyst : Potassium acetate (3–10 mol%) or sodium methoxide.

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Polymerization Inhibitor : Prostab® 5415 (100–1000 ppm).

Yield and Purity

- Yield : Up to 109% (theoretical), though impurities may inflate values.

- Purity : Semi-solid products (e.g., pale yellow) require purification via crystallization or extraction.

Direct Addition of 2,6-di-tert-butylphenol and Methyl Acrylate

This industrial method employs a single-step addition reaction optimized for scalability.

Procedure

- Preheating : 2,6-di-tert-butylphenol is preheated to 55°C under nitrogen.

- Dropwise Addition : Methyl acrylate is added over 25–30 minutes at 90–105°C.

- Reaction Maintenance : Temperature raised to 110–124°C for 4–5 hours.

- Neutralization : Acetic acid added to pH 6.5 at 78–80°C.

- Crystallization : Methanol-water solution added at 65°C, then cooled to 8°C with seed crystals.

Yield and Purity

- Yield : 99.3% purity with transmittance >96% at 425 nm and >98% at 500 nm.

- Scale : Industrial processes use continuous flow reactors for efficiency.

Microwave-Assisted Decarboxylation

This method accelerates reaction kinetics using microwave heating.

Key Components

- Starting Material : pHCA or similar substrates.

- Catalyst : Potassium acetate.

- Solvent : DMF or other polar aprotic solvents.

Procedure

- Heating : pHCA and catalyst are subjected to microwave irradiation at elevated temperatures (e.g., 150°C).

- Acetylation : Acetic anhydride added post-decarboxylation as in Method 1.

Advantages

- Reduced Time : Reactions complete in <1 hour vs. 4–8 hours in conventional heating.

- Yield : Comparable to thermal methods but with improved selectivity.

Alternative Base-Catalyzed Syntheses

Example: Amine-Catalyzed Decarboxylation

- Catalyst : 1,8-Diazabicyclo[5,4-0]undec-7-ene (DBU) in DMSO.

- Yield : ~63% for 4-hydroxystyrene derivatives.

Comparison of Methods

Mechanistic Insights

- Decarboxylation : Base-induced elimination of CO₂ from pHCA generates a vinyl intermediate.

- Acetylation : Nucleophilic attack by acetic anhydride on the hydroxyl group.

- Addition Reaction : Michael addition between 2,6-di-tert-butylphenol and methyl acrylate, driven by sodium methoxide.

Industrial and Research Challenges

- Scalability : Continuous flow reactors improve yield consistency in Method 2.

- Purification : Crystallization and centrifugation are critical for high-purity products.

- Catalyst Choice : Non-amine bases (e.g., KAc) avoid side reactions seen with amine catalysts.

Chemical Reactions Analysis

Types of Reactions: Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The presence of bulky tert-butyl groups can influence substitution reactions, making certain positions on the aromatic ring more reactive.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

Antioxidant Activity

Beta-acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene has demonstrated significant antioxidant properties. Studies indicate that it can inhibit lipid peroxidation and protect neuronal cells from oxidative stress. This activity is crucial for developing neuroprotective agents, particularly for conditions like Alzheimer's disease, where oxidative damage is prevalent .

Cholinesterase Inhibition

The compound has been investigated as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes can enhance cholinergic signaling, which is beneficial in treating cognitive disorders. Research shows that derivatives of this compound can selectively inhibit BChE more effectively than AChE, potentially leading to fewer side effects compared to traditional AChE inhibitors .

Anti-inflammatory Properties

There are indications that this compound may possess anti-inflammatory effects. Its structural similarity to known anti-inflammatory agents suggests potential applications in developing new therapeutic agents for inflammatory diseases. The compound's ability to modulate inflammatory pathways could be further explored in clinical settings .

Polymerization Initiators

This compound can also serve as a multifunctional initiator in polymer chemistry. Its hydroxystyrene moiety allows it to participate in cationic polymerization processes, leading to the synthesis of various polymeric materials with desirable mechanical properties. This application is significant for producing advanced materials used in coatings and adhesives .

Case Studies

- Neuroprotective Studies : A study evaluated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a marked reduction in reactive oxygen species (ROS) levels and improved cell viability compared to controls .

- Polymer Synthesis : Research demonstrated the successful use of this compound as an initiator in the synthesis of poly(methyl methacrylate). The resulting polymers exhibited enhanced thermal stability and mechanical strength, showcasing the compound's utility in material science applications .

Mechanism of Action

The antioxidant properties of beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene are primarily due to the presence of the hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the hydroxyl group from rapid oxidation and enhancing the compound’s stability . The molecular targets include reactive oxygen species, which are neutralized through redox reactions, thereby preventing oxidative damage to materials and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 3,5-di-tert-butyl-4-hydroxystyrene derivatives, which vary in substituents and applications. Below is a detailed comparison:

Structural and Functional Comparisons

Key Findings

In contrast, thioether derivatives (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl thioether) prioritize lipid solubility for biomedical applications, sacrificing some steric protection .

Industrial vs. Pharmaceutical Use :

- The target compound’s patent dominance (9 patents) suggests industrial utility in materials science, whereas amide and thioether derivatives are patented for therapeutic uses (e.g., osteoporosis, inflammation) .

Synthesis Challenges :

- Intermediate compounds in the synthesis of β-acetyl-β-methyl derivatives often lack full characterization, necessitating sub-headings in documentation per academic guidelines .

Stability and Reactivity

- The tert-butyl groups in all derivatives provide oxidative stability, but the β-acetyl group introduces a ketone moiety, which may participate in secondary reactions (e.g., condensation) under high-temperature conditions .

- Thioether-containing analogs exhibit higher solubility in biological membranes, making them preferable for drug formulations over the hydrophobic target compound .

Biological Activity

Beta-acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene (BAMDBH) is a synthetic organic compound known for its significant biological activities, particularly as an antioxidant. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

BAMDBH has a unique chemical structure characterized by two tert-butyl groups and a hydroxystyrene moiety. Its molecular formula is , which classifies it under phenolic compounds. The presence of acetyl and methyl substitutions enhances its solubility and antioxidant capabilities compared to similar compounds.

Antioxidant Activity

BAMDBH exhibits remarkable antioxidant properties. It acts as a radical scavenger , effectively neutralizing free radicals and preventing oxidative stress in biological systems. This activity is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

The antioxidant activity of BAMDBH is primarily attributed to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them. Research indicates that it can modulate cellular pathways involved in oxidative stress response, enhancing the overall antioxidant defense mechanism within cells.

Biological Studies and Findings

Several studies have investigated the biological activities of BAMDBH:

- Cell Culture Studies : In vitro studies have shown that BAMDBH protects astrocytes from amyloid-beta (Aβ) induced oxidative stress, reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals .

- Neuroprotective Effects : It has demonstrated potential neuroprotective effects by inhibiting Aβ aggregation, a hallmark of Alzheimer's disease. In models simulating Alzheimer’s pathology, BAMDBH treatment resulted in decreased Aβ levels compared to untreated controls .

- Comparative Analysis : When compared to other antioxidants, BAMDBH showed superior efficacy in reducing lipid peroxidation and enhancing cell viability in oxidative stress models .

Study 1: Neuroprotection in Alzheimer’s Models

A study evaluated the effects of BAMDBH on Aβ-induced toxicity in astrocyte cultures. The results indicated that BAMDBH significantly reduced Aβ levels and TNF-α production, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Study 2: Antioxidant Efficacy

In another study assessing various phenolic compounds, BAMDBH was found to exhibit higher antioxidant activity than traditional antioxidants like Trolox and BHT. It effectively inhibited lipid peroxidation and scavenged free radicals in both in vitro and ex vivo models .

Applications

Due to its potent biological activities, BAMDBH has potential applications across several industries:

- Pharmaceuticals : As a neuroprotective agent in treatments for neurodegenerative diseases.

- Food Industry : As a natural preservative due to its antioxidant properties.

- Cosmetics : In formulations aimed at reducing oxidative stress on skin cells.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via radical polymerization or Friedel-Crafts alkylation. For example, tert-butyl groups are introduced using tert-butyl chloride under acidic conditions, while hydroxystyrene derivatives are stabilized by acetyl and methyl groups to prevent premature oxidation. Reaction temperature (80–120°C) and solvent polarity (e.g., toluene vs. DMF) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound from byproducts like 3,5-di-tert-butyl-4-hydroxybenzaldehyde .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) distinguish this compound from structurally similar derivatives?

- Methodological Answer :

- ¹H NMR : The acetyl group (δ 2.1–2.3 ppm) and tert-butyl protons (δ 1.3–1.5 ppm) are diagnostic.

- IR : Stretching vibrations for phenolic -OH (~3400 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) confirm functional groups.

- GC-MS : Fragmentation patterns at m/z 280 (loss of tert-butyl groups) and m/z 121 (acetyl fragment) differentiate it from analogs like 3,5-di-tert-butyl-4-hydroxyacetophenone .

Advanced Research Questions

Q. How do thermal and oxidative degradation pathways of this compound impact its stability in polymer matrices?

- Methodological Answer : Thermal gravimetric analysis (TGA) under nitrogen/air reveals degradation onset at 220°C. Oxidative pathways produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde (via acetyl group cleavage) and quinone methides (via styrene backbone oxidation). Accelerated aging studies (70°C, 75% humidity) combined with HPLC quantification of degradation products are essential for evaluating stabilization efficacy in polymers .

Q. What experimental strategies resolve contradictions in reported leaching concentrations of this compound from food-contact polymers?

- Methodological Answer : Discrepancies arise from extraction protocols (e.g., solvent polarity, temperature). A standardized approach involves:

- Extraction : Simulant solvents (e.g., 10% ethanol for aqueous foods) at 40°C for 10 days.

- Quantification : GC-MS with internal standards (e.g., deuterated analogs) to account for matrix effects. For example, studies report leaching ranges of 0.1–20.0 μg/g depending on polymer crystallinity .

Q. How can computational modeling (DFT, MD) predict the antioxidant mechanism of this compound in radical scavenging?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for phenolic O-H (∼75 kcal/mol) and acetyl C-H (∼90 kcal/mol), confirming the primary antioxidant activity arises from phenolic hydrogen donation. Molecular dynamics (MD) simulations in polyethylene matrices reveal diffusion-controlled radical scavenging efficiency, validated via ESR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.